molecular formula C19H14FN5O3 B2792184 3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-66-4

3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2792184
CAS No.: 872590-66-4
M. Wt: 379.351
InChI Key: WGQNLVKKYQARDO-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a triazolopyrimidine core

Properties

IUPAC Name

3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-15-7-5-12(6-8-15)16(26)10-24-11-21-18-17(19(24)27)22-23-25(18)14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQNLVKKYQARDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide
  • 4-Fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

Compared to similar compounds, 3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Q & A

Basic: What are the key structural features influencing the compound's biological activity?

Answer:
The compound’s triazolopyrimidine core is critical for binding to enzyme active sites, particularly due to its planar aromatic structure, which facilitates π-π stacking and hydrogen bonding . The 3-fluorophenyl substituent enhances metabolic stability and hydrophobic interactions, while the 4-methoxyphenyl-2-oxoethyl side chain introduces steric bulk and modulates electronic properties, potentially influencing selectivity for kinase or protease targets . These groups can be probed via substituent replacement studies to validate their roles in target engagement.

Basic: What synthetic strategies are commonly employed to prepare this triazolopyrimidine derivative?

Answer:
Synthesis typically involves a multi-step approach:

Core formation : Cyclization of triazole precursors with pyrimidine intermediates under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) to form the fused triazolopyrimidine ring .

Side-chain introduction : Alkylation or nucleophilic substitution at the 6-position of the core using 2-(4-methoxyphenyl)-2-oxoethyl bromide or similar electrophiles .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions may arise from assay conditions (e.g., enzyme isoform specificity) or solubility limitations. Methodological approaches include:

  • Dose-response validation : Replicate assays under standardized conditions (pH 7.4 buffer, 1% DMSO) .
  • Off-target screening : Use proteome-wide kinase profiling or thermal shift assays to identify secondary targets .
  • Solubility correction : Measure compound solubility via HPLC and adjust concentrations using co-solvents (e.g., PEG-400) to avoid aggregation artifacts .

Advanced: What strategies optimize aqueous solubility without compromising target affinity?

Answer:

  • Polar group introduction : Replace the 4-methoxyphenyl group with a pyridyl or morpholine moiety to enhance hydrophilicity .
  • Prodrug design : Mask the 2-oxoethyl group as a phosphate ester (cleavable in vivo) to improve solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to bypass solubility limitations in cellular assays .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) .
  • HRMS (ESI+) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., P2₁/n space group observed in related analogs) .

Advanced: How can structure-activity relationship (SAR) studies improve potency against resistant targets?

Answer:

  • Systematic substitution : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP pockets in mutant kinases .
  • Scaffold hopping : Synthesize analogs with pyrazolo[3,4-d]pyrimidine cores to bypass resistance mechanisms .
  • Computational docking : Use AutoDock Vina to predict interactions with conserved residues (e.g., hinge region of EGFR T790M) .

Basic: Which enzyme families are most likely targeted by this compound?

Answer:
The triazolopyrimidine scaffold is associated with inhibition of:

  • Kinases : EGFR, BRAF, or CDKs due to ATP-binding site competition .
  • Phosphodiesterases (PDEs) : PDE4/5, given structural similarity to rolipram analogs .
  • Epigenetic regulators : HDACs or bromodomains, as triazoles can chelate zinc or acetyl-lysine mimics .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Target a calculated LogP of 2–3 (via ClogP software) by reducing methoxy group size .
  • P-glycoprotein evasion : Introduce fluorine atoms at para positions to minimize efflux .
  • In silico BBB prediction : Use SwissADME or BBB Predictor to prioritize candidates with >0.6 BBB score .

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